![molecular formula C12H8BrN3 B1274679 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine CAS No. 56921-85-8](/img/structure/B1274679.png)
2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine
Overview
Description
2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines, which are heterocyclic compounds containing a fused imidazole and pyrimidine ring system. This particular compound is characterized by the presence of a bromophenyl group at the 2-position of the imidazo[1,2-a]pyrimidine scaffold.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidine derivatives, including those with bromophenyl substituents, typically involves the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens such as bromine . In some cases, the synthesis can be achieved through a palladium-catalyzed cascade reaction involving CO insertion and C-H bond activation . Another approach involves the solid-phase synthesis where an α-bromoketone bound to solid support reacts with 2-aminopyrimidine derivatives . Additionally, a solvent-free, triethylamine-catalyzed method has been developed for the synthesis of related compounds, which offers advantages such as high atom economy and functional group tolerance .
Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine is not explicitly detailed in the provided papers. However, the general structure of imidazo[1,2-a]pyrimidine derivatives has been characterized by techniques such as 1H NMR and IR spectroscopy . These techniques are crucial for confirming the presence of the imidazo[1,2-a]pyrimidine core and the substituents attached to it.
Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine derivatives can undergo various chemical reactions depending on the substituents present. For instance, compounds with a nitropyridine group can react with triethylamine to yield different heterocyclic structures such as imidazo[1,2-a]pyridines and indoles . The presence of a bromophenyl group, as in 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine, suggests potential for further functionalization through cross-coupling reactions due to the bromine atom's reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine are not directly discussed in the provided papers. However, the properties of imidazo[1,2-a]pyrimidine derivatives generally include solid-state stability and the potential for varied solubility depending on the nature of the substituents. The presence of a bromine atom in the compound would likely increase its molecular weight and could influence its boiling and melting points, as well as its reactivity in chemical transformations .
Scientific Research Applications
Synthesis and Characterization
- Imidazo[1,2-a]pyrimidines, including 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine, have been synthesized and characterized in various studies. For instance, Rogul'chenko et al. (1975) and Kochergin et al. (2000) detailed the synthesis of imidazo[1,2-c]pyrimidine derivatives, including the formation of bromo-substituted variants (Rogul'chenko, Mazur, & Kochergin, 1975) (Kochergin, Mazur, Rogul'chenko, Aleksandrova, & Mandrichenko, 2000).
Chemical Properties and Reactions
- The chemical properties and reactions of imidazo[1,2-a]pyrimidine derivatives have been explored in various studies. For example, Li et al. (2003) investigated the palladium-catalyzed arylation of imidazo[1,2-a]pyrimidine, demonstrating efficient synthesis pathways for these compounds (Li, Nelson, Jensen, Hoerrner, Javadi, Cai, & Larsen, 2003).
Application in Heterocyclic Chemistry
- The application of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine in heterocyclic chemistry is significant, as highlighted in the studies by Sundberg et al. (1988) and Kazzouli et al. (2003), where various derivatives of imidazo[1,2-a]pyridines and pyrimidines were synthesized and evaluated (Sundberg, Dahlhausen, Manikumar, Mavunkel, Biswas, Srinivasan, King, & Waid, 1988) (Kazzouli, Berteina‐Raboin, Mouaddib, & Guillaumet, 2003).
Potential Applications in Medicinal Chemistry
- Imidazo[1,2-a]pyrimidine derivatives have shown potential in medicinal chemistry. Goel, Luxami, & Paul (2015) reviewed the synthesis and functionalization of imidazo[1,2-a]pyrimidines, emphasizing their relevance in drug development due to their wide range of applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).
Anticorrosion and Antimicrobial Activities
- The anticorrosion and antimicrobial activities of imidazo[1,2-a]pyrimidine derivatives have been studied. Rehan, Al Lami, & Khudhair (2021) synthesized heterocyclic rings containing the imidazo[1,2-a]pyrimidine moiety and evaluated their anticorrosion activity (Rehan, Al Lami, & Khudhair, 2021).
Safety and Hazards
“2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302 - H315 - H318 - H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of various drugs .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including direct functionalization . This involves the construction of imidazo[1,2-a]pyridine derivatives through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry , suggesting that they may affect multiple biochemical pathways.
Result of Action
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry , suggesting that they may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBZZRZIBNKULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390512 | |
Record name | 2-(4-bromophenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine | |
CAS RN |
56921-85-8 | |
Record name | 2-(4-bromophenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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